

Technical Support Center: Troubleshooting In Vivo Delivery of GR 64349

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Compound of Interest

Compound Name: GR 64349

Cat. No.: B15617033

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of **GR 64349**, a potent and selective tachykinin NK2 receptor agonist.

I. Frequently Asked Questions (FAQs)

Q1: What is **GR 64349** and what is its primary mechanism of action?

GR 64349 is a potent and selective peptide agonist for the tachykinin NK2 receptor.^[1] It functions by mimicking the action of the endogenous ligand, neurokinin A (NKA), at this receptor. The NK2 receptor is a G-protein coupled receptor that, upon activation, primarily couples to Gq/11, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.^[2] This signaling cascade is involved in smooth muscle contraction. **GR 64349** is highly selective, displaying over 1000-fold selectivity for the NK2 receptor compared to the NK1 receptor and over 300-fold selectivity compared to the NK3 receptor.^[1]

Q2: What are the main challenges I might encounter with the in vivo delivery of **GR 64349**?

While **GR 64349** is water-soluble, researchers may encounter challenges related to its short duration of action, potential for off-target effects at high concentrations, and achieving consistent results. As a peptide, it may also be susceptible to degradation by proteases in vivo, although its modified structure (R-γ-lactam-Leu) is designed to provide some stability.^[1]

Q3: How should I prepare **GR 64349** for in vivo administration?

GR 64349 is soluble in water up to 1 mg/mL.[1] For higher concentrations, some suppliers suggest it is soluble up to 50 mg/mL in water, though saturation may be unknown.[3] Another option is a 20% ethanol/water mixture.[4] It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation.[3] Before administration, ensure the solution is clear and free of particulates.

II. Troubleshooting Guides

Problem 1: Lower than Expected Efficacy or Inconsistent Results

Possible Causes:

- Suboptimal Dosing: The dose of **GR 64349** may be insufficient to elicit the desired response.
- Rapid Clearance: **GR 64349** has a significantly shorter duration of action compared to other NK2 agonists when administered intravenously.[5]
- Route of Administration: The chosen route of administration may not be optimal for the target tissue or desired pharmacokinetic profile.
- Peptide Degradation: The peptide may be degrading either in the formulation or after administration.

Solutions:

- Conduct a Dose-Response Study: If you are observing a weak effect, it is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.[5]
- Adjust the Route of Administration: Intravenous (IV) administration leads to a rapid onset but short duration of action.[5] Subcutaneous (SC) administration may provide a more sustained exposure.[5] Consider the desired pharmacokinetics for your experiment.

- **Ensure Proper Handling and Storage:** Store the lyophilized peptide at -20°C. Once reconstituted, aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles.[3]
- **Consider Formulation Strategies:** For prolonged exposure, you may need to explore advanced formulation strategies, although for many applications, its short action is a desirable trait.[5]

Problem 2: Off-Target Effects Observed

Possible Causes:

- **High Doses:** Although highly selective, at very high concentrations, **GR 64349** could potentially interact with NK1 or NK3 receptors.[1] For instance, hypotension can be a side effect mediated by NK1 receptor activation.[5]
- **Animal Model Specificity:** The expression and sensitivity of tachykinin receptors can vary between species and even strains.

Solutions:

- **Confirm Dose:** Re-evaluate your dosing calculations. It is important to note that **GR 64349** has been shown to be free of hypotensive effects at doses up to 30 µg/kg IV and 300 µg/kg SC in rats.[5]
- **Use Selective Antagonists:** To confirm that the observed effects are mediated by the NK2 receptor, you can use a selective NK2 receptor antagonist as a control.
- **Literature Review:** Consult literature for typical dosing ranges in your specific model. Dosing in rats for bladder activity has been reported in the range of 0.01–10 µg/kg IV and 1–300 µg/kg SC.[5]

III. Data and Protocols

Physicochemical and Biological Properties

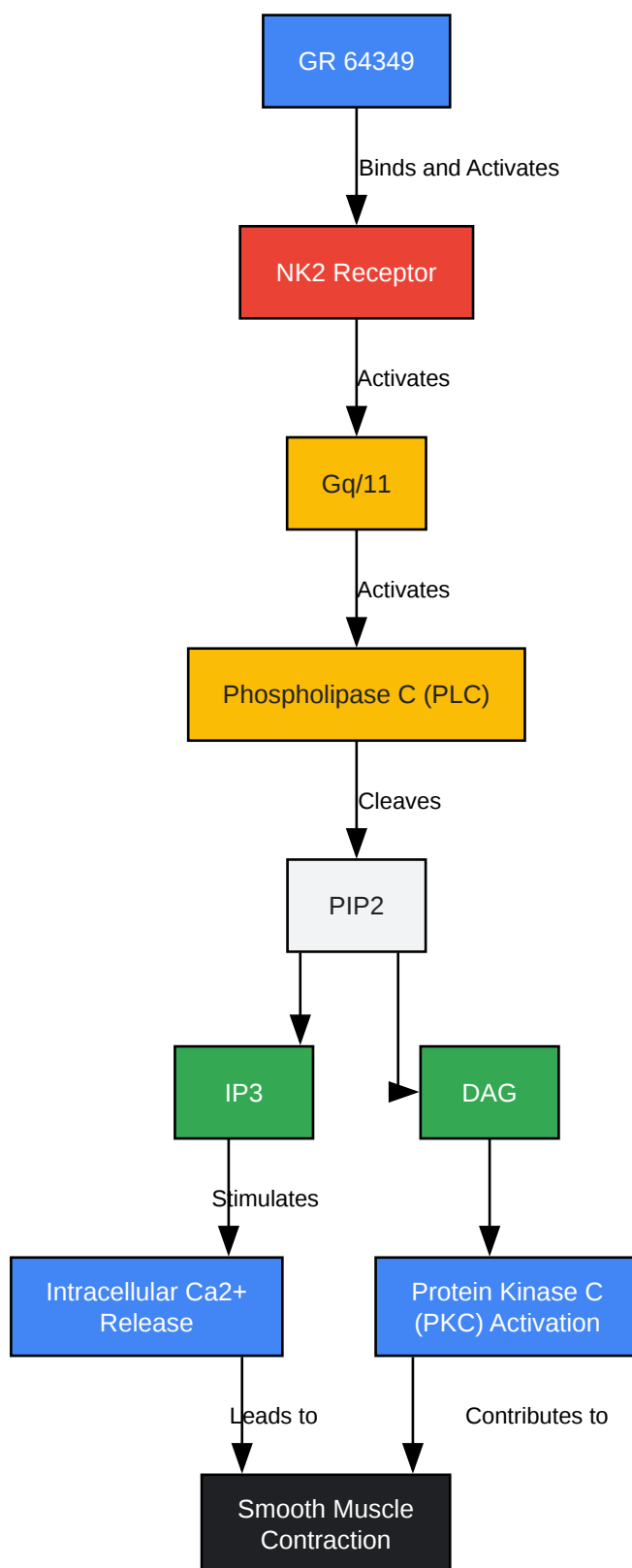
| Property | Value | Source |
|------------------|--|--------|
| Molecular Weight | 921.12 g/mol | |
| Formula | C42H68N10O11S | |
| Sequence | KDSFVGLM (Modifications: Leu-7 = R-γ-lactam-Leu, Met-8 = C-terminal amide) | |
| Purity | ≥95% | |
| Solubility | Soluble to 1 mg/ml in water. Also soluble in 20% ethanol/water. | [4] |
| Storage | Store lyophilized powder at -20°C. Store stock solutions at -80°C. | [3] |
| EC50 | 3.7 nM in rat colon | [1] |
| Selectivity | >1000-fold over NK1 receptors; >300-fold over NK3 receptors | [1] |

Experimental Protocol: Reconstitution of GR 64349 for In Vivo Use

- Calculate Required Volume: Based on the desired concentration and the mass of the lyophilized powder, calculate the volume of solvent needed. For example, to make a 1 mg/mL stock solution, add 1 mL of sterile water to 1 mg of **GR 64349** powder.
- Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Add the calculated volume of sterile water or other appropriate solvent.
- Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the peptide. [6]

- Sterile Filtration: For intravenous administration, it is recommended to filter the final solution through a 0.22 µm syringe filter to ensure sterility.
- Storage: Use the solution immediately or aliquot into smaller volumes and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[3]

IV. Visualizations



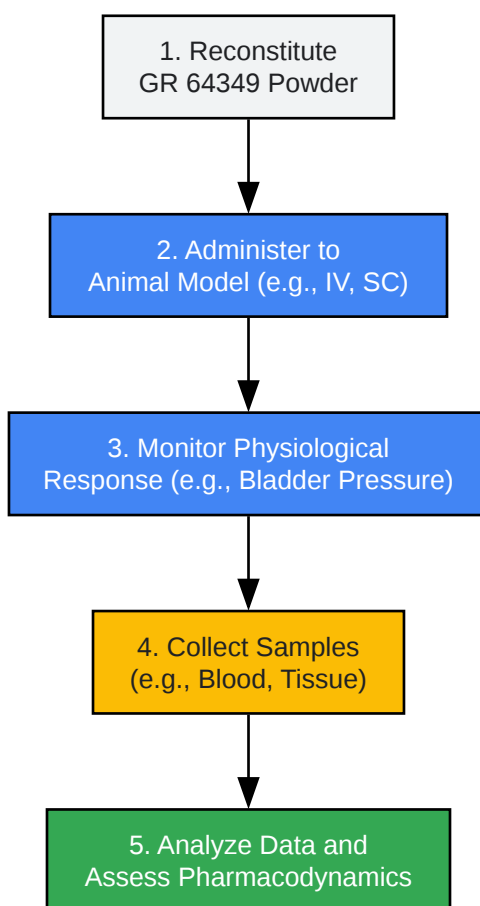
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Caption: Simplified signaling pathway of **GR 64349** via the NK2 receptor.



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Caption: Troubleshooting workflow for low efficacy of **GR 64349**.



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Caption: General experimental workflow for in vivo studies with **GR 64349**.

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